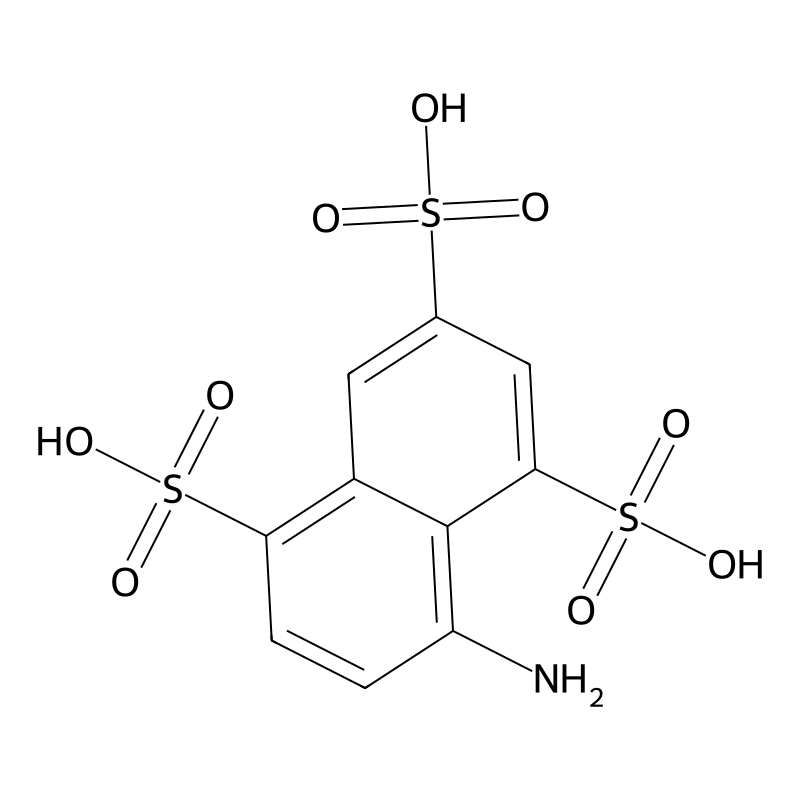

8-Aminonaphthalene-1,3,5-trisulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Labeling:

8-Aminonaphthalene-1,3,5-trisulfonic acid (also known as 8-ANTS) is a small molecule commonly used in scientific research as a fluorescent label for saccharides (sugars) and glycoproteins (proteins with attached sugars) []. This labeling technique is particularly valuable in oligosaccharide sequencing, which involves determining the order of sugar units in complex carbohydrate structures [].

8-Aminonaphthalene-1,3,5-trisulfonic acid has the molecular formula C10H9NO9S3 and is characterized by a naphthalene ring substituted with three sulfonic acid groups and an amino group. This structure contributes to its properties as a polyanionic dye, making it useful in various biochemical assays and applications. The compound exists in both free acid form and as sodium salts, which can influence its solubility and reactivity in different environments .

The reactivity of 8-Aminonaphthalene-1,3,5-trisulfonic acid is primarily attributed to its functional groups:

- Sulfonic Acid Groups: These groups can undergo protonation and deprotonation, influencing the compound's solubility and interaction with other molecules.

- Amino Group: This group can participate in nucleophilic substitution reactions, allowing the compound to form various derivatives.

The compound can also react with electrophiles due to the presence of the amino group, leading to potential modifications that can enhance its utility in research applications.

8-Aminonaphthalene-1,3,5-trisulfonic acid exhibits significant biological activity, particularly as a fluorescent probe. Its ability to label specific biomolecules makes it valuable in:

- Cell Biology: Used for studying membrane dynamics and cellular processes.

- Biochemical Assays: Functions as a fluorescent marker in assays that measure membrane permeability or fusion events .

The compound's fluorescence properties are influenced by its environment, making it suitable for real-time monitoring of biological processes.

The synthesis of 8-Aminonaphthalene-1,3,5-trisulfonic acid typically involves:

- Nitration of Naphthalene: Initial nitration of naphthalene to introduce nitro groups.

- Reduction: The nitro groups are subsequently reduced to amino groups.

- Sulfonation: Finally, sulfonation reactions introduce sulfonic acid groups at specific positions on the naphthalene ring.

These steps can be optimized based on desired yields and purity levels .

The applications of 8-Aminonaphthalene-1,3,5-trisulfonic acid span various fields:

- Fluorescent Labeling: Widely used in biological research for labeling proteins and nucleic acids.

- Analytical Chemistry: Employed in assays for detecting ions or small molecules due to its fluorescent properties.

- Membrane Studies: Utilized in studies involving membrane dynamics and permeability .

Research on the interactions of 8-Aminonaphthalene-1,3,5-trisulfonic acid with other compounds has shown its capability to form complexes with cationic molecules. For instance:

- Cationic Quenchers: It is often used in combination with cationic quenchers like DPX for membrane fusion studies. The interaction between the anionic dye and cationic quencher allows for detailed analysis of membrane properties .

Several compounds share structural or functional similarities with 8-Aminonaphthalene-1,3,5-trisulfonic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Aminonaphthalene-1,3,6-trisulfonic acid | Similar naphthalene structure | Different positioning of sulfonic groups |

| 4-Aminobenzenesulfonic acid | Aromatic amine with sulfonate group | Lacks the naphthalene structure |

| 2-Naphthalenesulfonic acid | Naphthalene derivative with one sulfonate | Fewer functional groups compared to 8-Aminonaphthalene-1,3,5-trisulfonic acid |

Uniqueness

The uniqueness of 8-Aminonaphthalene-1,3,5-trisulfonic acid lies in its specific arrangement of multiple sulfonate groups along with an amino group on a naphthalene ring. This configuration enhances its solubility in aqueous solutions while providing robust fluorescent properties that are not as pronounced in similar compounds.

The development of 8-aminonaphthalene-1,3,5-trisulfonic acid is closely linked to the broader history of naphthalene sulfonation chemistry, which dates back to the late 19th century when the industrial production of synthetic dyes was revolutionizing the chemical industry. While the exact date of discovery for this specific isomer is not precisely documented in available literature, the compound emerged from the systematic studies of naphthalene sulfonation processes.

Naphthalene sulfonation chemistry gained significant momentum during the early 20th century, with various trisulfonic acid derivatives being systematically investigated for their potential applications. By the mid-20th century, researchers had established reliable methods for the synthesis of various naphthalene trisulfonic acids, including the 1,3,5-trisulfonic acid derivative.

Nomenclature Evolution and Structural Identification

The compound has been known by several names throughout its history, reflecting evolving chemical nomenclature standards:

- 8-aminonaphthalene-1,3,5-trisulfonic acid (current IUPAC-preferred name)

- 1,3,5-Naphthalenetrisulfonic acid, 8-amino-

- 8-amino-1,3,5-naphthalenetrisulfonic acid

The structure was definitively characterized through various analytical techniques, with modern identification relying on spectroscopic methods and crystallographic analysis. The structural identification is represented by the following chemical identifiers:

| Identifier | Value |

|---|---|

| Molecular Formula | C10H9NO9S3 |

| Molecular Weight | 383.4 g/mol |

| InChI | InChI=1S/C10H9NO9S3/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |

| InChIKey | RQVVDWMOCSOAJS-UHFFFAOYSA-N |

| CAS Number | 17894-99-4 |

| LogP | -1.94 |

The compound's structure features a naphthalene core with sulfonic acid groups at positions 1, 3, and 5, and an amino group at position 8. This arrangement gives the molecule its distinctive chemical properties, including high water solubility due to the three sulfonic acid groups and fluorescence capabilities attributed to the conjugated aromatic system and amino functionality.

Historical Research Applications

Historically, 8-aminonaphthalene-1,3,5-trisulfonic acid has been utilized in multiple research domains:

The compound gained early attention as an intermediate in the synthesis of dyes, particularly those requiring water-soluble precursors with specific chromophoric properties. The three sulfonic acid groups provide excellent water solubility, while the amino group serves as a key reactive site for further functionalization.

By the mid-20th century, researchers had identified the compound's potential in analytical chemistry applications. Its ability to form complexes with various metal ions made it useful in colorimetric assays. Additionally, the molecule's fluorescent properties began to be exploited in biochemical research.

Primary Synthetic Routes

The synthesis of 8-aminonaphthalene-1,3,5-trisulfonic acid follows a multi-step process that begins with naphthalene as the starting material [3]. The primary synthetic route involves a sequential approach consisting of three main stages: trisulfonation of naphthalene, nitration of the resulting trisulfonic acid, and subsequent reduction of the nitro group to form the amino derivative [26].

The initial step involves the preparation of naphthalene-1,3,5-trisulfonic acid through controlled sulfonation using sulfuric acid monohydrate and oleum [3]. This intermediate compound serves as the foundation for introducing the amino functionality through nitration followed by reduction processes. The synthesis pathway utilizes naphthalene and 65% oleum added simultaneously to sulfuric acid monohydrate over a period of 32 hours at temperatures ranging from 30-35°C [3].

Following trisulfonation, the mixture undergoes a carefully controlled heating regimen: 50°C for 1 hour, 70°C for 1 hour, and finally 90°C for 7 hours [3]. This procedure minimizes the formation of undesired isomers, particularly the 1,3,6-isomer, while maximizing the yield of the desired 1,3,5-trisulfonic acid derivative [3].

The nitration step introduces a nitro group at the 8-position of the naphthalene ring system [3]. The total reaction mixture from the trisulfonation process is subjected to nitration conditions, resulting in the formation of 8-nitronaphthalene-1,3,5-trisulfonic acid [3]. This nitrated intermediate is then reduced using established reduction methodologies to yield the final amino product [3] [26].

Alternative synthetic approaches have been developed to improve yields and selectivity. The Piria reaction represents one such method, where nitronaphthalene derivatives are reacted with bisulfites in aqueous solution [7]. This process involves treating 1-nitronaphthalene with bisulfites under controlled conditions, followed by sulfonation with sulfur trioxide in sulfuric acid [7].

Sulfonation Strategies

The sulfonation of naphthalene derivatives requires precise control of reaction conditions to achieve selective substitution patterns [5]. Electrophilic aromatic sulfonation proceeds through the generation of sulfur trioxide or its protonated derivative as the active electrophile [5]. The reaction mechanism involves the attack of the electrophile on the aromatic ring system, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity [4].

Temperature control plays a crucial role in determining the substitution pattern during sulfonation [20]. At lower temperatures around 80°C, sulfonation predominantly occurs at the 1-position of naphthalene, while higher temperatures favor substitution at the 2-position [20]. For trisulfonation processes, temperatures must be carefully programmed to achieve the desired 1,3,5-substitution pattern while minimizing isomer formation [3].

The choice of sulfonating agent significantly influences the reaction outcome [3] [18]. Concentrated sulfuric acid (96%) is commonly employed for initial monosulfonation steps, while oleum concentrations of 20% and 65% are utilized for subsequent sulfonation reactions [3]. The sequential addition of different oleum concentrations allows for controlled introduction of multiple sulfonic acid groups [3].

Solvent-based sulfonation represents an alternative approach that can provide improved selectivity and yields [3]. The use of sulfur trioxide in inert solvents such as tetrachloroethane or methylene chloride allows for better temperature control and reduced side reactions [13]. This method is particularly advantageous for industrial applications where precise control over reaction conditions is essential [18].

Table 1: Sulfonation Conditions for Naphthalene Trisulfonic Acid Formation

| Stage | Temperature (°C) | Time (hours) | Reagent | Concentration |

|---|---|---|---|---|

| Initial Addition | 30-35 | 32 | Oleum + H₂SO₄ | 65% + Monohydrate |

| Heating Stage 1 | 50 | 1 | - | - |

| Heating Stage 2 | 70 | 1 | - | - |

| Final Heating | 90 | 7 | - | - |

The reaction enthalpy of sulfonation processes is substantial, with values reaching -177 kJ/mol for related aromatic compounds [38]. This high exothermicity necessitates careful temperature control to prevent runaway reactions and ensure product quality [38]. Industrial processes typically maintain temperatures between 40-110°C to ensure safety while maintaining reasonable reaction rates [38].

Purification and Isolation Techniques

The purification of 8-aminonaphthalene-1,3,5-trisulfonic acid presents unique challenges due to its high water solubility and ionic nature [6]. The compound is extremely soluble in water, and the sodium salt crystallizes as the tetrahydrate [6]. This high solubility requires specialized techniques for isolation and purification.

The liming-out process represents a traditional method for isolating naphthalenesulfonic acids and their derivatives [3]. This procedure involves neutralizing the quenched sulfonation mass with lime and filtering off the precipitated calcium sulfate while hot [3]. The solution containing the calcium salt of the product is then titrated with sodium carbonate to form the more manageable sodium salt [3].

Crystallization techniques must account for the hydrophilic nature of the compound [30]. Recrystallization from aqueous systems requires careful control of temperature and concentration to achieve acceptable yields [30]. The use of mixed solvent systems, such as ethanol-water mixtures, can improve crystallization efficiency while maintaining product purity [30].

High-performance liquid chromatography provides an effective analytical and preparative tool for purifying aminonaphthalene trisulfonic acid derivatives [11]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modification enables separation of isomers and removal of impurities [11]. For mass spectrometry applications, formic acid can replace phosphoric acid to maintain compatibility [11].

Ion-exchange chromatography represents another powerful purification technique for these highly ionic compounds [3]. The multiple sulfonic acid groups provide strong interaction with anion-exchange resins, allowing for effective separation from neutral and less ionic impurities [3]. Column chromatography on silica gel, while traditionally used for neutral compounds, can be adapted for ionic species using appropriate mobile phase modifications [27] [28].

Table 2: Purification Methods and Typical Yields

| Method | Yield (%) | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Liming-out | 75-85 | 90-95% | Simple, scalable | Moderate purity |

| Crystallization | 65-80 | 95-98% | High purity | Lower yield |

| HPLC | 70-90 | >99% | Excellent purity | Small scale only |

| Ion-exchange | 80-90 | 95-97% | Good selectivity | Complex procedure |

The precipitation of less soluble salt forms provides an alternative purification strategy [3]. Barium and calcium salts of naphthalenesulfonic acids typically exhibit reduced solubility compared to sodium and potassium salts [3]. This property can be exploited for purification purposes, although care must be taken to avoid the formation of mixed salt compositions [3].

Industrial Scale Production Considerations

Industrial production of 8-aminonaphthalene-1,3,5-trisulfonic acid requires careful consideration of process economics, environmental impact, and operational safety [17]. The multi-step synthesis pathway presents challenges in terms of heat management, waste minimization, and product consistency that must be addressed through proper process design [17].

Temperature control represents a critical aspect of industrial sulfonation processes [33]. Reaction temperatures exceeding 150°C can lead to runaway reactions or carbonization, necessitating robust temperature control systems [38]. The use of microreactor technology has been demonstrated to provide excellent temperature control and improved safety for highly exothermic sulfonation reactions [38].

The high consumption of oleum and sulfuric acid in the trisulfonation process presents both economic and environmental challenges [13]. Process optimization studies have focused on minimizing reagent consumption while maintaining product quality [16]. The integration of recycling streams for sulfuric acid and the recovery of sodium sulfate byproducts can significantly improve process economics [17].

Scale-up considerations must account for the reversible nature of sulfonation reactions [5]. Desulfonation can occur under dilute acidic conditions, requiring careful control of quenching and work-up procedures [5]. Industrial processes typically employ rapid cooling and controlled dilution to minimize product degradation [22].

Table 3: Industrial Production Parameters

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reactor Volume | 10-50 m³ | 1-5 m³ |

| Temperature Control | ±2°C | ±1°C |

| Residence Time | 40-50 hours | 8-12 hours |

| Yield | 75-85% | 80-90% |

| Energy Consumption | High | Moderate |

The reduction step for converting nitro to amino functionality presents additional industrial challenges [36]. Traditional methods using iron and acid (Béchamp reduction) generate significant quantities of iron oxide waste [39]. Modern catalytic hydrogenation processes offer improved atom economy but require specialized equipment and careful hydrogen handling [36].

Continuous processing represents an attractive alternative to traditional batch methods [22]. The development of continuous sulfonation processes using double screw-feed apparatus has demonstrated improved yields and reduced energy consumption [3]. However, the complexity of the multi-step synthesis pathway requires careful integration of individual unit operations [15].

Salt Form Development and Stabilization

The development of stable salt forms of 8-aminonaphthalene-1,3,5-trisulfonic acid is essential for commercial applications and long-term storage [2]. The compound naturally exists as a polyanion due to the three sulfonic acid groups, requiring appropriate counterions for charge neutralization and crystalline stability [2].

Sodium salts represent the most common form due to their favorable solubility properties and ease of handling [2] [6]. The disodium salt crystallizes with varying degrees of hydration depending on crystallization conditions [2]. The molecular weight of the disodium salt is 405.4 g/mol, and it typically forms as a tetrahydrate under ambient conditions [6].

The selection of counterions significantly influences the physical properties of the salt [19]. Potassium salts generally exhibit lower solubility than sodium analogs, while calcium and barium salts show markedly reduced water solubility [3]. These differences can be exploited for purification purposes and to develop formulations with specific solubility characteristics [3].

Crystallization conditions must be optimized to achieve consistent crystal form and morphology [23]. Factors such as pH, temperature, concentration, and cooling rate all influence the final crystal structure [37]. The formation of different hydrates or polymorphs can significantly impact the stability and handling properties of the product [23].

Table 4: Salt Forms and Stability Characteristics

| Salt Form | Hydration State | Solubility (g/100mL H₂O) | Stability | Applications |

|---|---|---|---|---|

| Disodium | Tetrahydrate | >50 | Good | General use |

| Dipotassium | Dihydrate | 25-35 | Good | Specialty applications |

| Calcium | Monohydrate | 5-10 | Excellent | Reduced solubility |

| Barium | Anhydrous | <1 | Excellent | Analytical standards |

Storage stability requires protection from moisture and light exposure [8]. The high hygroscopic nature of the sodium salt necessitates storage under controlled humidity conditions [8]. Packaging in sealed containers with desiccants is typically required to maintain product quality during extended storage periods [8].

The pH stability range of the salt forms varies with counterion selection [15]. Sodium salts maintain stability across a broad pH range (pH 2-12), while calcium and barium salts may precipitate under highly alkaline conditions [15]. These considerations are important for formulation development and application-specific requirements [15].

8-Aminonaphthalene-1,3,5-trisulfonic acid exhibits distinctive fluorescence emission characteristics that make it valuable for various analytical applications. The compound displays a broad excitation spectrum with maximum absorption occurring between 320-350 nm, positioning it well within the ultraviolet-visible range [2]. This excitation profile is particularly advantageous for applications using standard ultraviolet light sources.

The emission characteristics of 8-Aminonaphthalene-1,3,5-trisulfonic acid span a considerable wavelength range, with the primary emission maximum occurring between 420-520 nm [2]. This emission range encompasses blue to green fluorescence, providing excellent visibility and detection capabilities. The compound demonstrates strong fluorescence intensity due to its rigid naphthalene backbone, which restricts molecular motion and enhances radiative decay pathways [3] [4].

The molecular structure of 8-Aminonaphthalene-1,3,5-trisulfonic acid, with its molecular formula C₁₀H₉NO₉S₃ and molecular weight of 383.36 g/mol, contributes significantly to its fluorescence properties [5] [6]. The presence of the amino group at position 8 and three sulfonic acid groups at positions 1, 3, and 5 creates a unique electronic environment that facilitates efficient fluorescence emission. The sulfonic acid groups enhance water solubility while maintaining the inherent fluorescence properties of the naphthalene core [2].

The extinction coefficient of 8-Aminonaphthalene-1,3,5-trisulfonic acid ranges from 5,000-10,000 cm⁻¹M⁻¹, indicating strong light absorption capabilities [7]. This high extinction coefficient, combined with moderate quantum yields, results in effective fluorescence signal generation even at relatively low concentrations. The compound exhibits single-exponential fluorescence decay kinetics with lifetimes in the nanosecond range, typical for naphthalene derivatives [8] [9].

Stokes Shift Advantage in Biological Applications

The Stokes shift of 8-Aminonaphthalene-1,3,5-trisulfonic acid, ranging from 100-200 nm, represents one of its most significant advantages in biological applications [2]. This large separation between excitation and emission maxima minimizes interference from scattered excitation light and reduces background fluorescence from biological samples [10] [11]. The substantial Stokes shift enables clear discrimination between the excitation source and the fluorescence signal, improving detection sensitivity and reducing noise in analytical measurements.

In biological systems, the large Stokes shift of 8-Aminonaphthalene-1,3,5-trisulfonic acid provides exceptional separation from autofluorescence commonly encountered in biological matrices [10] [11]. Many biological molecules, including proteins and nucleic acids, exhibit autofluorescence in the ultraviolet and blue regions of the spectrum. The emission of 8-Aminonaphthalene-1,3,5-trisulfonic acid at longer wavelengths (420-520 nm) effectively separates the analytical signal from these interfering fluorescence sources.

The compound's ability to form stable conjugates with biomolecules while maintaining its favorable Stokes shift characteristics makes it particularly valuable for bioconjugation applications [12]. The amino group at position 8 provides a reactive site for coupling reactions, allowing the formation of stable linkages with aldehydes, ketones, and other reactive groups commonly found in biological systems. This reactivity, combined with the large Stokes shift, enables the development of highly sensitive and selective biological assays.

The three sulfonic acid groups contribute to the compound's high water solubility and negative charge, which can be advantageous in biological applications where electrostatic interactions play important roles [12]. The polyanionic nature of the molecule can facilitate binding to positively charged biological targets or enable separation techniques based on electrophoretic mobility.

Environmental Factors Affecting Fluorescence

The fluorescence properties of 8-Aminonaphthalene-1,3,5-trisulfonic acid are significantly influenced by various environmental factors, including pH, temperature, solvent polarity, and ionic strength. Understanding these dependencies is crucial for optimizing analytical applications and ensuring reproducible results.

pH Effects: The compound exhibits pH-dependent fluorescence behavior, with optimal fluorescence intensity observed in neutral pH conditions (pH 6-8) [13] [14]. At acidic pH values (2-4), the fluorescence intensity decreases due to protonation of the amino group, which alters the electronic properties of the molecule [13]. This protonation effect results in a hypsochromic shift of 10-20 nm in the emission maximum. Similarly, under basic conditions (pH 9-11), deprotonation effects lead to reduced fluorescence intensity and blue-shifted emission by 5-15 nm [13].

Temperature Effects: Temperature significantly impacts the fluorescence properties of 8-Aminonaphthalene-1,3,5-trisulfonic acid. At lower temperatures (0-25°C), enhanced fluorescence intensity is observed due to reduced thermal motion and decreased non-radiative decay pathways [15] [16]. The optimal temperature range for fluorescence measurements is 25-50°C, where balanced conditions provide consistent results. Higher temperatures (50-80°C) lead to thermal quenching, resulting in decreased fluorescence intensity and red-shifted emission by 10-20 nm [15] [16].

Solvent Polarity: The polarity of the solvent environment significantly affects both the fluorescence intensity and emission wavelength of 8-Aminonaphthalene-1,3,5-trisulfonic acid. In low-polarity solvents, the compound exhibits blue-shifted emission (15-25 nm) due to reduced solvation effects [17] [18]. Conversely, high-polarity solvents cause red-shifted emission (10-30 nm) due to enhanced solvation and stabilization of the excited state [17] [18].

Ionic Strength: The ionic strength of the solution has a moderate effect on the fluorescence properties. At low ionic strength conditions, the fluorescence remains relatively stable with minimal wavelength shifts. Higher ionic strength can slightly enhance fluorescence intensity through electrostatic effects, with small red shifts of 5-10 nm in the emission maximum [19] [20].

Quantum Yield and Efficiency Considerations

The quantum yield of 8-Aminonaphthalene-1,3,5-trisulfonic acid varies depending on the solvent and environmental conditions, typically ranging from 0.1 to 0.4 [2]. This moderate quantum yield reflects the balance between radiative and non-radiative decay pathways in the excited state. The presence of the amino group and sulfonic acid substituents influences the excited state dynamics, contributing to the observed quantum yield values.

Factors affecting quantum yield include molecular rigidity, solvent interactions, and temperature. The rigid naphthalene backbone promotes radiative decay by restricting molecular motion that could lead to non-radiative pathways [4] [21]. However, the flexibility introduced by the amino group and sulfonic acid substitutions can create vibrational modes that facilitate non-radiative decay, resulting in moderate rather than high quantum yields.

The efficiency of fluorescence emission is also influenced by intersystem crossing rates and internal conversion processes. Studies on naphthalene derivatives indicate that the presence of heavy atoms or electron-withdrawing groups can alter these rates [22] [23]. In the case of 8-Aminonaphthalene-1,3,5-trisulfonic acid, the sulfonic acid groups provide electron-withdrawing character that may influence the singlet-triplet energy gap and intersystem crossing rates.

Comparison with deuterated solvents reveals that the quantum yield can be enhanced in deuterium oxide compared to regular water, suggesting that vibrational coupling with solvent molecules affects the radiative efficiency [24]. This observation indicates that careful selection of solvent conditions can optimize the fluorescence quantum yield for specific applications.

Comparative Analysis with Other Fluorophores

When compared to other commonly used fluorophores, 8-Aminonaphthalene-1,3,5-trisulfonic acid exhibits distinct advantages and limitations. Its structural analog, 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), shows similar but slightly different optical properties [25] [7] [26]. ANTS displays excitation and emission maxima at 354 ± 3 nm and 517 ± 4 nm respectively, with a Stokes shift of 163 nm [7]. The quantum yield of ANTS ranges from 0.2 to 0.3, which is comparable to the 1,3,5-isomer [7] [12].

8-Anilino-1-naphthalenesulfonic acid (ANS), another related fluorophore, exhibits different characteristics with excitation at 350 nm and emission at 470 nm [19] [20]. ANS demonstrates higher quantum yields (0.4-0.6) compared to 8-Aminonaphthalene-1,3,5-trisulfonic acid, but has a smaller Stokes shift of approximately 120 nm [19] [20]. The higher quantum yield of ANS is attributed to its different substitution pattern and the presence of the anilino group rather than a simple amino group.

Simple naphthylamine derivatives, such as 1-naphthylamine and 2-naphthylamine, show higher quantum yields (0.50-0.55) but smaller Stokes shifts (70-100 nm) [4] [21]. These compounds lack the water solubility provided by sulfonic acid groups, limiting their applicability in aqueous biological systems. The trade-off between quantum yield and Stokes shift represents a key consideration in fluorophore selection.

Compared to other classes of fluorophores, naphthalene derivatives including 8-Aminonaphthalene-1,3,5-trisulfonic acid offer several advantages. They exhibit excellent photostability, maintaining fluorescence intensity under prolonged illumination conditions [4] [21]. The rigid aromatic structure provides resistance to photobleaching and chemical degradation. Additionally, the synthetic accessibility and cost-effectiveness of naphthalene derivatives make them attractive alternatives to more complex fluorophores.

The environmental sensitivity of 8-Aminonaphthalene-1,3,5-trisulfonic acid can be both advantageous and limiting depending on the application. While this sensitivity enables its use as an environmental probe, it may require careful control of experimental conditions for quantitative applications. Other fluorophores, such as rhodamine derivatives, may offer greater environmental stability but lack the specific advantages of the large Stokes shift and water solubility provided by the trisulfonic acid substitution.